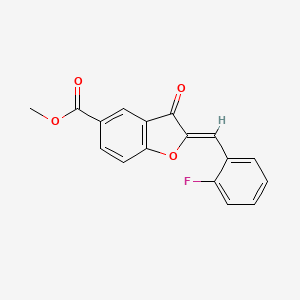

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

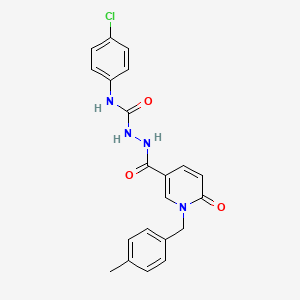

The compound is likely a derivative of benzofuran, which is a heterocyclic compound. The “2-fluorobenzylidene” part suggests the presence of a fluorine atom, which can significantly affect the compound’s reactivity and properties. The “3-oxo-2,3-dihydro” part indicates the presence of a ketone functional group, which can also participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a fluorine atom, and a ketone functional group. These features could be confirmed using techniques like NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the fluorine atom and the ketone group. The fluorine atom is highly electronegative, which can make the compound more reactive. The ketone group can undergo various reactions, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Fluorination Strategies

Fluorinated compounds play a crucial role in medicinal chemistry due to their enhanced metabolic stability and bioavailability. Researchers have explored the synthesis of fluorinated nucleoside analogs using this compound as a building block. These analogs may serve as potent antiviral agents or cancer therapeutics .

Indole Synthesis

Indoles are essential heterocycles found in numerous natural products and pharmaceuticals. Researchers have utilized this compound to synthesize n-aryl indolines, which can serve as versatile intermediates for further functionalization. These indolines find applications in drug development and materials science .

Mecanismo De Acción

Target of Action

Similar compounds, such as synthetic curcumin derivatives, have demonstrated antibacterial activity against gram-negative and gram-positive bacteria . Other compounds with a similar structure have shown potential as anti-inflammatory agents .

Mode of Action

It’s worth noting that similar compounds have been found to suppress bacterial growth . The compound may interact with its targets, leading to changes in their function or structure, which could result in the inhibition of bacterial growth.

Biochemical Pathways

For instance, some quinazoline derivatives have been found to inhibit VEGFR-2 kinase, leading to the induction of apoptosis .

Result of Action

Similar compounds have been found to have antiproliferative effects against certain cell lines . Additionally, some compounds have been found to induce cell cycle disruption and apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO4/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUFFZAFEPWCBF-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3F)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)